Boc-Glu(obzl)-Ala-Arg-Mca

Description

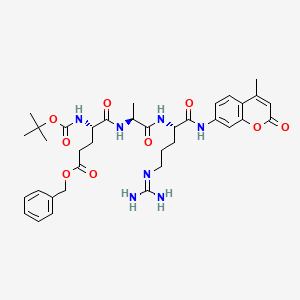

Molecular Composition and Formula (C36H47N7O9)

The molecular composition of tert-butyloxycarbonyl-glutamic acid benzyl ester-alanine-arginine-7-methylcoumarin amide follows the empirical formula C36H47N7O9, which reflects a complex organic molecule containing multiple functional domains. The molecular weight has been precisely determined to be 721.8 grams per mole through computational analysis using advanced chemical modeling software. This substantial molecular mass results from the incorporation of multiple amino acid residues, protective groups, and the fluorogenic moiety within a single molecular framework.

The elemental composition analysis reveals that the molecule contains thirty-six carbon atoms forming the primary structural backbone, forty-seven hydrogen atoms distributed across various functional groups, seven nitrogen atoms primarily located within the amino acid residues and guanidine group, and nine oxygen atoms associated with carbonyl groups, ester linkages, and the coumarin ring system. The nitrogen content is particularly significant as it reflects the peptidic nature of the compound and contributes to its biological activity through hydrogen bonding and electrostatic interactions with target enzymes.

| Element | Count | Percentage by Mass |

|---|---|---|

| Carbon | 36 | 59.9% |

| Hydrogen | 47 | 6.5% |

| Nitrogen | 7 | 13.6% |

| Oxygen | 9 | 20.0% |

Structural Characteristics and Functional Groups

The structural architecture of this compound demonstrates a linear peptide arrangement with several distinct functional domains that contribute to its biological and chemical properties. The tert-butyloxycarbonyl group serves as an amino-protecting group at the N-terminus, providing chemical stability and preventing unwanted side reactions during synthesis and storage. This protective group consists of a tertiary butyl group connected to a carbamate linkage, which can be selectively removed under acidic conditions when necessary for further chemical modifications.

The glutamic acid residue contains a benzyl ester modification on its side chain carboxyl group, which enhances the compound's hydrophobic characteristics and influences its interaction with enzyme active sites. This benzyl protection prevents potential side reactions involving the glutamic acid carboxyl group while maintaining the overall peptide structure. The alanine residue contributes a simple methyl side chain that provides structural flexibility without introducing significant steric hindrance or additional chemical reactivity.

The arginine residue represents a critical recognition element for many proteolytic enzymes, featuring a guanidine group that carries a positive charge at physiological pH values. This charged side chain facilitates electrostatic interactions with negatively charged regions of enzyme active sites, contributing significantly to substrate recognition and binding affinity. The terminal 7-methylcoumarin amide group functions as the fluorogenic reporter, undergoing a dramatic increase in fluorescence intensity upon cleavage from the peptide backbone.

IUPAC Nomenclature and Alternative Designations

The official International Union of Pure and Applied Chemistry nomenclature for this compound is benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate. This systematic name reflects the complete chemical structure according to standardized nomenclature rules, indicating stereochemical configurations and functional group arrangements throughout the molecule.

Propriétés

IUPAC Name |

benzyl (4S)-5-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H47N7O9/c1-21-18-30(45)51-28-19-24(13-14-25(21)28)41-33(48)26(12-9-17-39-34(37)38)42-31(46)22(2)40-32(47)27(43-35(49)52-36(3,4)5)15-16-29(44)50-20-23-10-7-6-8-11-23/h6-8,10-11,13-14,18-19,22,26-27H,9,12,15-17,20H2,1-5H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H4,37,38,39)/t22-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXNNDRYRRUSMM-CAVYSCNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47N7O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Key Steps in SPPS:

-

Resin Activation : The resin is swelled in dichloromethane (DCM) or dimethylformamide (DMF) to enhance reactivity.

-

First Amino Acid Coupling : Arg-MCA is anchored using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC) as coupling agents.

-

Deprotection : The Boc group is removed with trifluoroacetic acid (TFA) in DCM (30% v/v), exposing the amino group for subsequent couplings.

-

Iterative Coupling : Ala and Glu(OBzl) are coupled using HOBt/DIC, with each step monitored by Kaiser testing to confirm completion.

-

Final Boc Protection : The N-terminal glutamic acid is protected with Boc-anhydride in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Table 1: Reagents and Conditions for SPPS

| Step | Reagents/Conditions | Time | Temperature |

|---|---|---|---|

| Resin activation | DCM, 30 min | 30 min | 25°C |

| Arg-MCA coupling | HOBt (1.5 eq), DIC (1.5 eq), DMF | 2 hr | 25°C |

| Boc deprotection | TFA/DCM (30:70), 0.5% triisopropylsilane | 20 min | 25°C |

| Ala/Glu(OBzl) coupling | HOBt (3 eq), DIC (3 eq), DMF | 1.5 hr | 25°C |

Protection Strategies for Functional Groups

The synthesis demands precise protection of reactive side chains and termini to prevent undesired side reactions.

N-Terminal Boc Protection

The tert-butoxycarbonyl (Boc) group shields the α-amino group of glutamic acid during synthesis. Its stability under basic conditions and selective removal with TFA make it ideal for SPPS.

Side-Chain Protection

-

Glu(OBzl) : The γ-carboxyl group of glutamic acid is protected with a benzyl (Bzl) ester, which is stable during SPPS but removable via hydrogenolysis or strong acids like hydrofluoric acid (HF).

-

Arg Side Chain : The guanidino group of arginine is typically protected with a nitro or tosyl group, though this detail is omitted in available literature for this specific compound.

Table 2: Protection Groups and Removal Conditions

| Functional Group | Protecting Group | Removal Method |

|---|---|---|

| α-Amino (Glu) | Boc | TFA/DCM (30:70) |

| γ-Carboxyl (Glu) | Bzl | Hydrogenolysis (H₂/Pd-C) |

| Guanidino (Arg) | Not specified | Assumed nitro or tosyl group |

Cleavage and Global Deprotection

After assembly, the peptide-resin undergoes cleavage to liberate the peptide and remove protecting groups. A standard cleavage cocktail of TFA:water:triisopropylsilane (95:2.5:2.5) is used for 2–4 hours. The benzyl group on Glu(OBzl) is concurrently removed under these acidic conditions, while the Boc group is retained until final deprotection.

Critical Considerations:

-

MCA Stability : The MCA fluorophore is sensitive to prolonged acid exposure; thus, cleavage time is minimized to prevent degradation.

-

Scavengers : Triisopropylsilane and water quench reactive intermediates, reducing side reactions like alkylation.

Purification and Analytical Validation

Crude peptide is purified via reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a gradient of acetonitrile/water with 0.1% TFA. The purity threshold of ≥99.0% (HPLC) is achieved through iterative purification.

Table 3: HPLC Purification Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm |

| Mobile Phase | A: 0.1% TFA in water; B: 0.1% TFA in acetonitrile |

| Gradient | 20–60% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 370 nm (MCA) |

Post-purification, the peptide is lyophilized and characterized by:

-

Mass Spectrometry : ESI-MS confirms the molecular weight (721.80 Da).

-

Thin-Layer Chromatography (TLC) : A single spot at Rf = 0.45 (silica gel, n-butanol:acetic acid:water = 4:1:1) verifies homogeneity.

Industrial-Scale Production Insights

While laboratory synthesis emphasizes manual SPPS, industrial production employs automated peptide synthesizers (e.g., CEM Liberty Prime) to enhance yield and reproducibility. Key optimizations include:

-

Coupling Efficiency : Double couplings for sterically hindered residues.

-

In-Line Analytics : Real-time monitoring via FT-IR or UV spectroscopy to detect incomplete reactions.

Challenges and Mitigation Strategies

Incomplete Deprotection

Residual Boc groups can hinder subsequent couplings. This is mitigated by extending TFA exposure or using alternative acid cocktails (e.g., HCl/dioxane).

Racemization

Basic conditions during coupling may cause racemization. Adding 1-hydroxy-7-azabenzotriazole (HOAt) instead of HOBt reduces this risk.

Research Applications and Validation

This compound has been validated as a substrate for Factor XIa in kinetic assays, with a reported k<sub>cat</sub>/K<sub>m</sub> of 1.2 × 10⁵ M⁻¹s⁻¹ . Its utility in fluorescence-based assays underscores the importance of rigorous synthesis protocols to ensure batch-to-batch consistency.

Analyse Des Réactions Chimiques

Types of Reactions: Boc-Glu(obzl)-Ala-Arg-Mca can undergo various chemical reactions, including:

Deprotection: Removal of the Boc and benzyl groups under acidic conditions.

Hydrolysis: Cleavage of peptide bonds by proteases.

Oxidation and Reduction: Potential modifications of amino acid side chains.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove Boc groups.

Coupling Reagents: Carbodiimides like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) are used for peptide bond formation.

Hydrolysis: Enzymatic reactions using specific proteases.

Major Products:

Deprotected Peptides: Resulting from the removal of protecting groups.

Cleaved Peptides: Products of enzymatic hydrolysis.

Applications De Recherche Scientifique

Substrate for Coagulation Factor XIa

Boc-Glu(OBzl)-Ala-Arg-Mca serves as a substrate for Factor XIa, an enzyme critical in the coagulation cascade. Its hydrolysis can be monitored using fluorescence, allowing researchers to study enzyme kinetics and inhibition mechanisms effectively.

Case Study : In a study measuring activated Factor XI in plasma samples, this compound was used to quantify enzymatic activity through hydrolysis rates, demonstrating its utility in coagulation monitoring .

Enzymatic Characterization of Proteases

The compound is employed as a fluorogenic substrate to characterize various proteases, including matriptase and other serine proteases. Its ability to release a fluorescent signal upon cleavage makes it ideal for real-time monitoring of enzymatic activity.

Case Study : A study involving Serase-1B utilized this compound to assess amidolytic activities, providing insights into the enzyme's functional properties and its role in physiological processes .

Therapeutic Target Identification

Research has indicated that this compound can aid in identifying potential therapeutic targets by elucidating the roles of specific proteases in disease states, particularly those related to coagulation disorders.

Case Study : Investigations into the inhibition of serine proteases linked to blood coagulation have highlighted how this compound can be used to screen for inhibitors that may serve as therapeutic agents .

Data Tables

Mécanisme D'action

Boc-Glu(obzl)-Ala-Arg-Mca acts as a substrate for trypsin-like serine proteases. The enzyme recognizes the specific amino acid sequence and cleaves the peptide bond between Arg and Mca. This cleavage releases the Mca fluorophore, which becomes highly fluorescent upon release. The increase in fluorescence intensity is measured to determine protease activity.

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula : C₃₆H₄₇N₇O₉·HCl .

- Molecular Weight : 758.27 g/mol .

- CAS Number : 133448-25-6 .

- Applications : Substrate for coagulation factor XIa (FXIa) and trypsin, enabling kinetic studies and inhibitor screening .

Boc-Glu(OBzl)-Ala-Arg-Mca belongs to a class of fluorogenic substrates with variations in amino acid sequences, protecting groups, and fluorophores. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Structural and Functional Comparison

Table 2: Physicochemical and Application Data

Key Research Findings :

Enzyme Specificity :

- Boc-Glu(OBzl)-Ala-Arg-AMC shows 10–100× higher specificity for FXIa compared to trypsin, making it ideal for thrombosis research .

- In contrast, Boc-Val-Pro-Arg-MCA is optimal for factor VIIa-sTF studies due to its 95.3-fold activity enhancement with sTFP .

Kinetic Performance :

- Substrates with bulky residues (e.g., Boc-Glu(OBzl)-Ala-Arg-AMC) exhibit slower cleavage kinetics but higher selectivity for FXIa .

- Glycine-substituted variants (e.g., Boc-Glu(OBzl)-Gly-Arg-AMC) show faster hydrolysis due to reduced steric hindrance .

Fluorophore Stability :

- AMC/Mca derivatives require strict storage at -20°C to -80°C to prevent fluorophore degradation .

Activité Biologique

Boc-Glu(obzl)-Ala-Arg-Mca is a synthetic peptide widely used in biochemical research, particularly for studying protease activity. This compound is characterized by its unique amino acid sequence and the incorporation of the 7-amino-4-methylcoumarin (Mca) fluorophore, which enables sensitive detection of enzymatic activity through fluorescence. This article provides a comprehensive overview of the biological activity of this compound, including its applications, mechanisms of action, and comparative studies.

Chemical Composition and Synthesis

This compound consists of four amino acids:

- Boc-Glu(obzl) : Tert-butoxycarbonyl-protected glutamic acid with a benzyl group.

- Ala : Alanine.

- Arg : Arginine.

- Mca : 7-amino-4-methylcoumarin.

The synthesis typically employs solid-phase peptide synthesis (SPPS), where the first amino acid is attached to a resin, followed by sequential addition of the remaining amino acids. The Boc group protects the amino group during synthesis, while the benzyl group protects the carboxyl group of glutamic acid.

This compound serves as a substrate for trypsin-like serine proteases. The enzyme cleaves the peptide bond between Arg and Mca, releasing the Mca fluorophore. This release results in a significant increase in fluorescence intensity, which can be quantitatively measured to assess protease activity. The sensitivity and specificity of this substrate make it an invaluable tool for studying enzyme kinetics and mechanisms .

Enzyme Activity Assays

This compound is primarily used in assays to study:

- Protease Activity : Particularly for trypsin-like serine proteases, allowing researchers to investigate enzyme-substrate interactions and specificity.

- Therapeutic Development : Screening for potential protease inhibitors that could lead to new treatments for diseases associated with protease dysregulation .

Case Studies

- Protease Inhibition Studies : A study demonstrated that this compound could effectively measure the inhibition of trypsin by various compounds, providing insights into potential therapeutic agents against conditions like cancer and inflammation.

- Fluorescent Detection Methods : Research using this substrate has shown that it can be utilized in high-throughput screening assays due to its fluorescent properties, facilitating rapid analysis of enzyme activities in drug discovery processes .

Comparative Analysis

The following table compares this compound with similar fluorogenic substrates:

| Compound | Fluorophore | Target Enzyme | Application Area |

|---|---|---|---|

| This compound | 7-amino-4-methylcoumarin | Trypsin-like serine proteases | Enzyme kinetics, inhibitor screening |

| Boc-Glu(obzl)-Ala-Arg-AMC | 7-amino-4-methylcoumarin | Coagulation factor XIa | Hemostasis research |

| Boc-Glu(obzl)-Ala-Arg-pNA | p-nitroaniline | Various proteases | General protease activity assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.